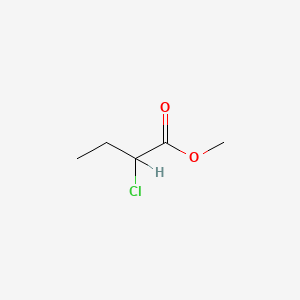

Methyl 2-chlorobutanoate

Übersicht

Beschreibung

Methyl 2-chlorobutanoate is an organic compound with the molecular formula C(_5)H(_9)ClO(_2). It is an ester derived from butanoic acid and methanol, where the hydrogen atom of the carboxyl group is replaced by a methyl group. This compound is known for its distinctive chemical properties and is used in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 2-chlorobutanoic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ammonia, or sodium alkoxides in an appropriate solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed:

Substitution: Various substituted butanoates depending on the nucleophile used.

Reduction: 2-chlorobutanol.

Hydrolysis: 2-chlorobutanoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- Methyl 2-chlorobutanoate is widely used as an intermediate in organic synthesis, particularly for preparing other esters and alcohols. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various chemical compounds.

-

Biocatalysis :

- This compound plays a pivotal role in biocatalytic processes, especially in asymmetric synthesis. For instance, it has been utilized in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. Lipases from various sources have shown high efficiency in catalyzing these reactions, yielding significant enantiomeric excess (e.e.) .

- A notable case study involved using a lipase from Acinetobacter sp. for the hydrolysis of racemic this compound, achieving over 95% e.e. and a yield exceeding 86%, demonstrating its potential for large-scale production of chiral intermediates like (S)-methyl 2-chlorobutanoate, which is crucial for synthesizing levetiracetam, an anticonvulsant medication .

-

Pharmaceutical Development :

- This compound serves as a chiral building block in the synthesis of several pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, including anti-epileptic drugs and other medicinal compounds. The compound's ability to form various derivatives through substitution reactions enhances its utility in drug design .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of methyl 2-chlorobutanoate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-chloropropanoate: Similar in structure but with one less carbon atom in the alkyl chain.

Ethyl 2-chlorobutanoate: Similar ester but with an ethyl group instead of a methyl group.

Methyl 3-chlorobutanoate: Similar ester but with the chlorine atom on the third carbon instead of the second.

Uniqueness: Methyl 2-chlorobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a chlorine functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Biologische Aktivität

Methyl 2-chlorobutanoate is an organic compound with notable biological activity, particularly as a chiral building block in the synthesis of pharmaceuticals such as levetiracetam, an anticonvulsant medication. This article delves into its biological properties, synthesis methods, and applications in medicinal chemistry.

- Molecular Formula : CHClO

- Structure : It is an ester derived from butanoic acid and methanol, characterized by the presence of a chlorine atom at the second carbon position.

1. Pharmaceutical Applications

This compound serves as a critical intermediate in the synthesis of levetiracetam. The compound's chirality is essential for the efficacy of the drug, which is used to treat epilepsy. The synthesis of (S)-methyl 2-chlorobutanoate has been optimized using biocatalysis, demonstrating high enantiomeric excess (e.e.) and yield, which is crucial for industrial applications .

2. Biocatalytic Synthesis

Recent studies have highlighted the use of lipases from Acinetobacter species to catalyze the hydrolysis of racemic this compound. This biocatalytic approach achieved over 95% e.e. and yields exceeding 86%, showcasing its potential for scalable production .

3. Enzyme-Catalyzed Reactions

This compound is frequently employed in enzyme-catalyzed reactions involving ester hydrolysis. This compound can undergo nucleophilic attack, leading to various products such as 2-chlorobutanoic acid and methanol through hydrolysis.

Case Studies

- Study on Lipase Activity : A study conducted by Lu et al. demonstrated that specific strains of Acinetobacter can efficiently catalyze the resolution of racemic this compound, producing chiral products necessary for pharmaceutical development .

- Synthesis Pathway : Another investigation detailed a multi-step synthesis pathway starting from racemic methyl 2-bromo(chloro)butanoate using Novozym 435 lipase, achieving high optical purity in the final product .

Comparative Analysis

The biological activity and synthetic utility of this compound can be compared with similar compounds:

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Anticonvulsant precursor | Synthesis of levetiracetam |

| Ethyl 2-chlorobutanoate | Intermediate in organic synthesis | Production of esters |

| Methyl 3-chlorobutanoate | Potential antimicrobial properties | Research on drug formulations |

The mechanism by which this compound exerts its biological effects typically involves:

- Nucleophilic Attack : The carbonyl carbon of the ester group is attacked by nucleophiles, leading to the formation of tetrahedral intermediates.

- Product Formation : The collapse of these intermediates results in the release of chloride ions and formation of various products depending on reaction conditions.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution under alkaline conditions. Hydrolysis is a key reaction pathway:

Reaction equation :

Conditions :

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric excess (e.e.) | >95% (S-enantiomer) | |

| Conversion yield | 86% | |

| Substrate loading | 6% (w/v) |

This reaction is critical for synthesizing (S)-methyl 2-chlorobutanoate, a chiral intermediate in levetiracetam production .

Enzymatic Hydrolysis and Biocatalysis

Lipases exhibit high stereoselectivity toward racemic this compound, enabling resolution of enantiomers:

Mechanism :

-

Hydrolysis of the ester group to form 2-chlorobutanoic acid and methanol.

-

Acinetobacter sp. lipase preferentially hydrolyzes the (R)-enantiomer, enriching the (S)-enantiomer .

Optimized biocatalytic parameters :

| Factor | Optimal Value | Impact on Reaction |

|---|---|---|

| pH | 7.5 | Maximizes enzyme activity |

| Temperature | 35°C | Balances reaction rate/stability |

| Reaction time | 24–48 hours | Ensures high conversion |

Industrial relevance :

-

This method avoids traditional chemical resolution techniques, reducing waste and improving sustainability .

Comparative Reactivity

This compound’s reactivity differs from structurally similar esters:

Stability and Reaction Considerations

Eigenschaften

IUPAC Name |

methyl 2-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQQXAOBIZQEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949346 | |

| Record name | Methyl 2-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26464-32-4 | |

| Record name | Butanoic acid, 2-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.